4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol
Description
Properties
IUPAC Name |
4-bromo-2-[(3,5-difluorophenyl)methyliminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO/c15-11-1-2-14(19)10(5-11)8-18-7-9-3-12(16)6-13(17)4-9/h1-6,8,19H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWJENLXTVKXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NCC2=CC(=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 3,5-difluorobenzylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The imine group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include the corresponding amines.
Scientific Research Applications
4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Chemical Biology: It is used to study the effects of chemical modifications on biological systems.
Material Science: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic residues in proteins, modulating their activity. The bromine and fluorine atoms contribute to the compound’s binding affinity and specificity by participating in halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol: Similar structure but with a phenyl group instead of a benzyl group.
4-bromo-2-{(E)-[(3,5-difluorobenzyl)amino]methyl}phenol: Similar structure but with an amino group instead of an imino group.
Uniqueness
4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and binding properties. The imine group also provides a versatile functional site for further chemical modifications, making it a valuable tool in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
